molecular formula C15H14O2 B2355410 4-(Benzyloxy)-3-methylbenzaldehyde CAS No. 158771-31-4

4-(Benzyloxy)-3-methylbenzaldehyde

Cat. No.: B2355410
CAS No.: 158771-31-4
M. Wt: 226.275
InChI Key: LDNPRWUOYUBMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position

Scientific Research Applications

4-(Benzyloxy)-3-methylbenzaldehyde has several scientific research applications:

Safety and Hazards

While specific safety data for “4-(Benzyloxy)-3-methylbenzaldehyde” is not available, similar compounds require adequate ventilation, personal protective equipment, and precautions to avoid dust formation, ingestion, and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. In this approach, 4-bromo-3-methylbenzaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(Benzyloxy)-3-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the benzyloxy and methyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

3-methyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPRWUOYUBMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158771-31-4
Record name 4-(benzyloxy)-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (0.658 g), benzyl bromide (0.812 g) and potassium carbonate (1.0 g) in acetone (30 ml) was stirred and heated under reflux for 6 hours. The solvent was removed and the residues were partitioned between water and ethyl acetate. The aqueous phase was further extracted with ethyl acetate and the combined organic layers were washed with brine and dried. Removal of the solvent gave the title compound as a brown oil.
Quantity
0.658 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.